![molecular formula C12H8Cl2N2O2 B2819453 2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid CAS No. 57978-49-1](/img/structure/B2819453.png)

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

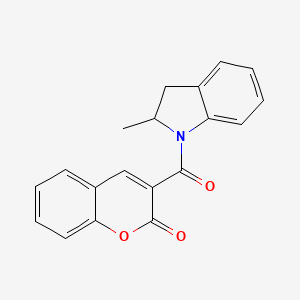

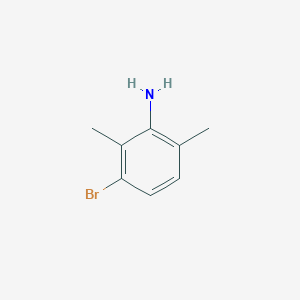

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom at the 3rd and 4th positions of the phenyl group, an amino group attached to the phenyl group, and a carboxylic acid group attached to the 3rd position of the pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions. For example, pyrazolo[3,4-b]quinolinones are synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a six-membered carbon ring) attached to the pyridine ring via an amino group. The phenyl group is substituted with two chlorine atoms .Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, can undergo typical acid-base reactions. It can donate a proton (H+) to a base, or accept a pair of electrons from a nucleophile .Scientific Research Applications

Suzuki–Miyaura Coupling

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Here’s how it works:

- Applications : Researchers utilize this compound in diverse SM coupling reactions, creating complex molecules for drug discovery, materials science, and more .

Pharmaceutical Testing

Future Directions

Mechanism of Action

Target of Action

A related compound was found to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This pathway plays a crucial role in cell survival and growth, suggesting that our compound may have similar targets and effects.

Mode of Action

The exact mode of action of this compound is currently unknown. This can lead to changes in cellular processes controlled by these proteins .

Biochemical Pathways

Given the potential inhibition of the dyrk1a-pkb/akt pathway , it could affect various downstream processes, including cell proliferation, apoptosis, and metabolism.

Result of Action

Inhibition of the dyrk1a-pkb/akt pathway could potentially lead to decreased cell proliferation and increased apoptosis .

properties

IUPAC Name |

2-(3,4-dichloroanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBJORSODLVTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)